

An In-depth Technical Guide to (5-Bromo-1-benzofuran-2-yl)methanol

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Compound of Interest

Compound Name: (5-Bromo-1-benzofuran-2-yl)methanol

Cat. No.: B1273746

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **(5-Bromo-1-benzofuran-2-yl)methanol**. The information is curated for professionals in the fields of chemical research and drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

Core Compound Data

(5-Bromo-1-benzofuran-2-yl)methanol is a halogenated derivative of the benzofuran scaffold, a heterocyclic compound class of significant interest in medicinal chemistry due to the wide spectrum of biological activities exhibited by its derivatives.

Property	Value	Reference
Molecular Weight	227.05 g/mol	
Molecular Formula	C ₉ H ₇ BrO ₂	
CAS Number	38220-77-8	
Canonical SMILES	<chem>C1=CC2=C(C=C1Br)C=C(O2)CO</chem>	
InChI Key	JYYWIDBNICYLBN-UHFFFAOYSA-N	
Topological Polar Surface Area	33.4 Å ²	
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	2	
Rotatable Bond Count	1	

Experimental Protocols

The following sections detail proposed experimental protocols for the synthesis and characterization of **(5-Bromo-1-benzofuran-2-yl)methanol**, based on established organic chemistry methodologies.

A plausible and efficient method for the synthesis of **(5-Bromo-1-benzofuran-2-yl)methanol** is the reduction of the corresponding aldehyde, 5-bromo-1-benzofuran-2-carbaldehyde, using a mild reducing agent such as sodium borohydride (NaBH₄).

Materials:

- 5-bromo-1-benzofuran-2-carbaldehyde
- Sodium borohydride (NaBH₄)
- Methanol (MeOH) or Ethanol (EtOH)

- Deionized water
- Hydrochloric acid (1 M)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 5-bromo-1-benzofuran-2-carbaldehyde (1 equivalent) in methanol or ethanol at room temperature.
- Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
- Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Carefully quench the reaction by the slow addition of deionized water, followed by 1 M HCl to neutralize the excess NaBH₄ and decompose the borate esters.
- Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
- Washing: Combine the organic layers and wash sequentially with deionized water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield pure **(5-Bromo-1-benzofuran-2-yl)methanol**.

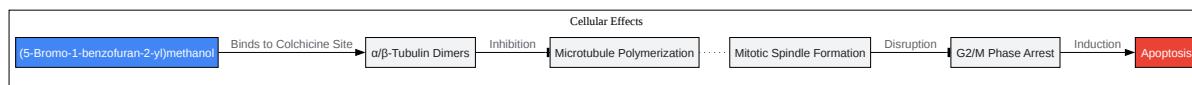
The identity and purity of the synthesized **(5-Bromo-1-benzofuran-2-yl)methanol** should be confirmed using standard analytical techniques.

- Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A suitable eluent system would be a mixture of hexane and ethyl acetate.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy to confirm the chemical structure of the compound.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
- Melting Point: To assess the purity of the solid product.

Proposed Biological Activity and Signaling Pathway

While specific biological data for **(5-Bromo-1-benzofuran-2-yl)methanol** is limited, the benzofuran scaffold is a well-established pharmacophore in anticancer drug discovery. Many benzofuran derivatives have been shown to exert their cytotoxic effects by inhibiting tubulin polymerization.^{[1][2]} This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.^[3]

The proposed mechanism of action for **(5-Bromo-1-benzofuran-2-yl)methanol** is the inhibition of tubulin polymerization, a pathway shared by other anticancer agents like Combretastatin A-4.

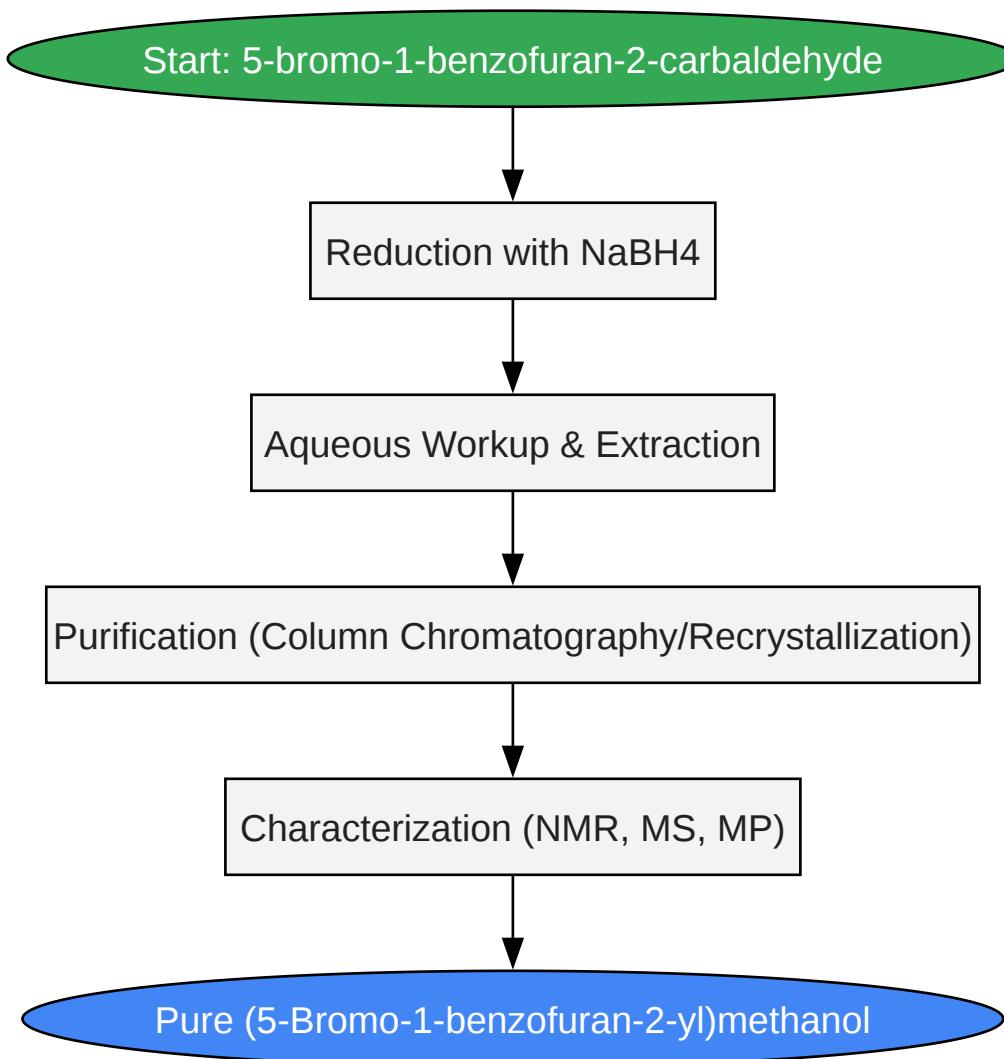


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Caption: Proposed mechanism of action: Inhibition of tubulin polymerization.

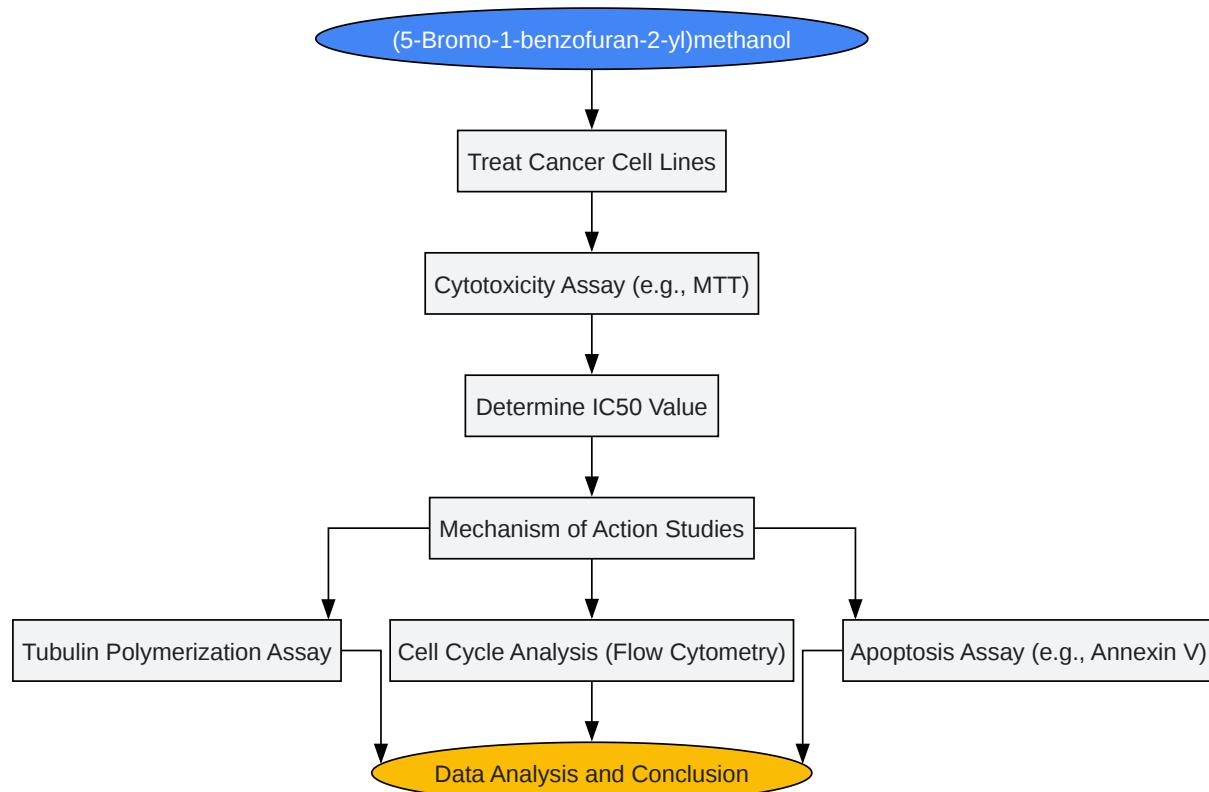
Experimental and Logical Workflows

The following diagrams illustrate key experimental and logical workflows relevant to the study of **(5-Bromo-1-benzofuran-2-yl)methanol**.



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Caption: Workflow for the synthesis and characterization of the target compound.



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